![molecular formula C20H15N3OS B2560225 4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 524062-93-9](/img/structure/B2560225.png)

4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

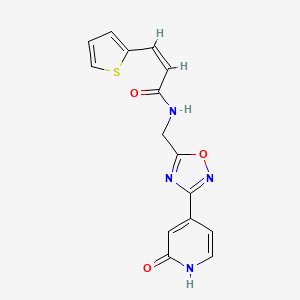

4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione is a chemical compound that has attracted a great deal of scientific attention. It belongs to the class of quinazoline derivatives, which are known for their diverse range of biological properties .

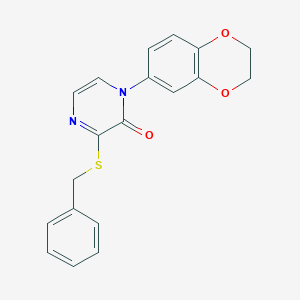

Molecular Structure Analysis

The molecular formula of this compound is C20H15N3OS, and its molecular weight is 345.42. The structure likely contains a quinazoline core, which is a heterocyclic compound consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine) .Scientific Research Applications

Intermolecular Interactions and Crystal Structures

Research on derivatives of 1,2,4-triazoles, which share structural similarities with 4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione, has unveiled the presence of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions within their crystal structures. These interactions have been meticulously analyzed through Hirshfeld surface analyses and ab initio quantum mechanical calculations, offering insights into the molecular behavior and stability of these compounds (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).

Synthesis and Structural Characterization

Another study focusing on the synthesis and structural characterization of quinazoline derivatives, akin to this compound, demonstrated the compound's ability to form stable structures with significant dihedral angles and intermolecular hydrogen bonding. This research contributes to the understanding of the compound's potential applications in various scientific fields (Tinguiano, D., Sy, A., Thiam, I., Gaye, M., & Retailleau, P., 2012).

Synthesis and Chemical Reactions

Domino Reaction Synthesis

A novel method for synthesizing 4-phenylquinazolinones through a palladium-catalyzed domino reaction has been developed. This approach involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting a versatile synthesis route for quinazoline derivatives that could include this compound (Hikawa, H., Ino, Y., Suzuki, H., & Yokoyama, Y., 2012).

Microwave-Accelerated Synthesis

An efficient microwave-accelerated synthesis technique has been developed for the solvent- and catalyst-free synthesis of aminoaryl/alkyl-7-chloroquinolines and benzothiazoles. This method demonstrates the chemoselective reaction of amino groups in the presence of phenolic hydroxy groups, providing a potential pathway for synthesizing compounds similar to this compound (Motiwala, H. F., Kumar, R., & Chakraborti, A., 2007).

Biological Activities and Applications

Antimicrobial and Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which are structurally related to this compound, identified compounds with significant activities against various microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Corrosion Inhibition

Another intriguing application is the use of a triazole-based compound as a corrosion inhibitor for mild steel. The compound demonstrated superior inhibition efficiency, suggesting potential applications of this compound derivatives in protecting metals against corrosion (Al-amiery, A., Shaker, L. M., Kadhum, A., & Takriff, M., 2020).

Future Directions

The future research directions for 4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione could involve further exploration of its synthesis, chemical reactions, and biological activity. Given the interest in quinazoline derivatives for their diverse biological properties, this compound could potentially be studied for its therapeutic potential .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target the vascular endothelial growth factor receptor 2 (vegfr2) .

Mode of Action

Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been reported to affect various cellular pathways, leading to downstream effects such as apoptosis .

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully known. It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are not fully known. It is believed that this compound has a certain degree of stability and degradation, and may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully known. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not fully understood. It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

properties

IUPAC Name |

4-(4-phenoxyanilino)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c25-20-22-18-9-5-4-8-17(18)19(23-20)21-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-19,21H,4-5,8-9H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIMCTVWBKRFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2560144.png)

![1-(2,3-Dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2560146.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2560147.png)

![Methyl 4-[9-chloro-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2560150.png)

![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2560152.png)

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2560153.png)

![Sodium 4-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2560157.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)

![Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2560164.png)